molecular formula C21H26N2O4S B6572659 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 946351-83-3

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B6572659
CAS No.: 946351-83-3
M. Wt: 402.5 g/mol
InChI Key: AMCKAXWIPNZTRN-UHFFFAOYSA-N
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Description

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 4-ethoxyphenylacetamide moiety at the 7-position.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-27-19-11-7-16(8-12-19)14-21(24)22-18-10-9-17-6-5-13-23(20(17)15-18)28(25,26)4-2/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCKAXWIPNZTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound consists of a tetrahydroquinoline core substituted with an ethanesulfonyl group and a 4-ethoxyphenyl acetamide moiety. The structural configuration contributes to its solubility and reactivity, which are critical for its biological interactions.

FeatureDescription
Molecular FormulaC17H22N2O3S
Molecular Weight346.43 g/mol
LogP2.5135
Polar Surface Area72.206 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, potentially acting as an anticancer agent.
  • Receptor Modulation : It could modulate receptor activity related to neurotransmission and pain pathways, suggesting analgesic properties.

Anticancer Activity

Research indicates that compounds with a tetrahydroquinoline structure often exhibit anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : Mia PaCa-2 (pancreatic cancer), HepG2 (liver cancer), and others.
  • Mechanism : Induction of apoptosis and inhibition of cell cycle progression have been observed.

Antimicrobial Properties

The ethanesulfonyl group enhances the compound's antimicrobial efficacy. Preliminary studies suggest activity against several pathogens:

  • Bacterial Strains : Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Candida albicans.

Case Studies

Several studies have explored the biological activity of similar compounds within the same structural class:

  • Study on Tetrahydroquinoline Derivatives :
    • Researchers synthesized various tetrahydroquinoline derivatives and evaluated their anticancer activities against multiple human tumor cell lines.
    • Findings indicated that specific substitutions on the tetrahydroquinoline core significantly enhanced cytotoxicity.
  • Antimicrobial Evaluation :
    • A series of sulfonamide derivatives were tested for antimicrobial activity using disk diffusion methods.
    • Compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Structural Analogs

Positional Isomers and Substituent Variations
  • N-[1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Ethoxyphenyl)acetamide (): This positional isomer differs only in the substitution site (6-yl vs. 7-yl). Such variations can significantly alter steric interactions and binding affinities in biological systems. For example, 6-substituted tetrahydroquinolines often exhibit distinct pharmacokinetic profiles compared to 7-substituted analogs due to differences in molecular geometry .
  • N-[1-(Cyclopropanecarbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]-2-(4-Ethoxyphenyl)acetamide (G502-0052, ): Replacing the ethanesulfonyl group with a cyclopropanecarbonyl moiety reduces molecular weight (378.47 vs. ~388.5 g/mol estimated for the target compound) and alters lipophilicity. Cyclopropane rings enhance metabolic stability but may reduce solubility compared to sulfonyl groups .
Compound Substituent at 1-Position Substitution Site Molecular Weight (g/mol) Key Structural Features
Target Compound Ethanesulfonyl 7-yl ~388.5* Sulfonyl group enhances polarity
6-yl Isomer () Ethanesulfonyl 6-yl ~388.5* Altered steric accessibility
G502-0052 () Cyclopropanecarbonyl 6-yl 378.47 Increased lipophilicity

*Estimated based on analogs.

Tetrahydroisoquinoline Derivatives ()

Compounds such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) share the acetamide moiety but feature a tetrahydroisoquinoline core. Key differences include:

  • Substituents : Piperidine-ethoxy and dimethoxyphenyl groups enhance receptor binding versatility, as seen in orexin receptor antagonism .
  • Synthetic Yields : Lower yields (24% for Compound 20 vs. 57–82% for other analogs in ) suggest synthetic challenges with complex substituents .

Pharmacological Analogs

Tacrine-Coumarin Acetamides ()

Derivatives like 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]acetamide (2a) combine acetamide linkers with tacrine (acetylcholinesterase inhibitor) and coumarin (antioxidant) pharmacophores.

GPR139 Agonists ()

Compounds such as (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide (20a) demonstrate the role of acetamide groups in central nervous system targets. Their synthesis yields (40%) and HPLC purity (99.4%) highlight rigorous analytical protocols that could be applied to the target compound .

Analytical Characterization
  • NMR and MS : Most analogs (e.g., ) use $ ^1H $-NMR and EI-MS/ESI-MS for structural confirmation. For instance, G502-0052 () would display distinct shifts for the cyclopropanecarbonyl group compared to the target compound’s ethanesulfonyl signals .

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